Enhanced Nuclease Resistance of Morpholino Oligomers Synthesized from This Monomer
Oligomers synthesized using N6-Benzoyl-7'-O-DMT-morpholino adenine and its corresponding class of morpholino monomers demonstrate complete resistance to enzymatic degradation by nucleases present in serum, a critical advantage over standard DNA oligonucleotides [1]. This property is an inherent, class-level characteristic of the phosphorodiamidate morpholino backbone, which is constructed from this specific monomer type.
| Evidence Dimension | Stability in the presence of serum nucleases |
|---|---|
| Target Compound Data | Complete stability after 24-hour incubation in serum; no detectable degradation products observed via MALDI-TOF mass spectrometry [1]. |
| Comparator Or Baseline | Phosphorothioate-modified oligodeoxynucleotides show partial degradation under the same conditions [1]. |
| Quantified Difference | 100% intact vs. measurable degradation of the phosphorothioate control. |
| Conditions | In vitro stability assay in serum; analysis by MALDI-TOF MS [1]. |
Why This Matters
This complete nuclease resistance eliminates a major route of oligonucleotide degradation in biological systems, a key factor for selecting PMOs over other antisense modalities in applications requiring high in vivo or in vitro stability.
- [1] Takei, Y., et al. (2005). Morpholino antisense oligomer targeting human midkine: its application for cancer therapy. International Journal of Cancer, 114(3), 490-497. View Source
